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Compound of Interest |

Compound Name: 2'-Fluoro-5'"-iodoacetophenone
CAS No.: 1159512-66-9
Cat. No.: B1440333
Get Quote
. J

CAS: 914225-70-0 | Formula: CsHsFIO | Role: Critical Pharmacophore Intermediate

Executive Summary & Strategic Importance

In the high-stakes landscape of oncology drug development, 2'-Fluoro-5'-iodoacetophenone
serves as a linchpin intermediate. It is most notably recognized as a structural precursor in the
synthesis of Lorlatinib (PF-06463922), a third-generation ALK/ROSL1 inhibitor used to treat non-
small cell lung cancer (NSCLC).

For the application scientist, this molecule presents a duality: it is a versatile electrophile for
palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), yet it possesses specific
stability profiles—specifically light sensitivity and halogen reactivity—that demand rigorous
handling protocols. This guide synthesizes field-proven handling strategies with authoritative
safety data to ensure experimental reproducibility and personnel safety.

Chemical Identity & Physicochemical Profile

Understanding the physical state of this compound is critical for accurate dosing and storage.
Unlike simple acetophenones, the heavy iodine atom significantly alters its density and melting
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behavior.
Property Specification Operational Note
Primary identifier for inventory
CAS Number 914225-70-0 ]
tracking.[1][2]
o May solidify in cold storage
Yellow to Amber Liquid/Low-
Appearance ) ) (<20°C). Gently warm to
Melting Solid ) ) )
liquefy before aliquoting.
Molecular Weight 264.04 g/mol High MW due to lodine (1).
N ) High boiling point; suitable for
Boiling Point ~269°C (at 760 mmHQ) ] ]
high-temp couplings.
Critical: Nearly 2x denser than
Density 1.793 g/cm3 water. Pipetting by volume
requires recalibration.
Solubility DMSO, Methanol, DCM Insoluble in water.
- ] - Must be stored in amber glass
Stability Light Sensitive

or foil-wrapped containers.

Hazard Identification & Mechanism of Action

While many acetophenones are lachrymators (tear agents), it is vital to distinguish ring-
halogenated acetophenones from alpha-halogenated ones (like phenacyl chloride).

¢ Mechanistic Insight: 2'-Fluoro-5'-iodoacetophenone carries halogens on the aromatic ring,
not the alpha-carbon. Therefore, it is not a potent alkylating lachrymator. However, it remains
a severe skin and eye irritant due to its lipophilicity and potential for local hydrolysis or
interaction with mucosal membranes.

Table 2: GHS Hazard Classification
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Hazard Code Description Prevention Strategy

o Double-gloving (Nitrile)
H315 Causes skin irritation

recommended.
Chemical splash goggles are
H319 Causes serious eye irritation mandatory; safety glasses are
insufficient.
] o All handling must occur within
H335 May cause respiratory irritation

a certified fume hood.

Engineering Controls & Personal Protective
Equipment (PPE)

The high density and lipophilicity of this compound allow it to penetrate standard clothing if
spilled. The following protocol ensures a self-validating safety barrier.

Respiratory Protection[3][4]

o Primary Control: Fume hood operating at a face velocity of 0.5 m/s (100 fpm).

e Secondary Control: If handling outside a hood (not recommended), a full-face respirator with
Organic Vapor (OV) cartridges is required.

Dermal Protection Logic

e Glove Material: Nitrile rubber (minimum thickness 0.11 mm).

» Breakthrough Time: Data suggests standard nitrile provides >480 min protection against
solid/viscous acetophenones.

» Technique: "Double-gloving" is standard practice when weighing >1g quantities to prevent
cross-contamination of balances.

Visual Workflow: Synthesis & Handling Logic
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The following diagram illustrates the logical flow for setting up a palladium-catalyzed coupling
reaction involving this intermediate, highlighting critical safety checkpoints.

Critical Control Points

PPE Check:

issolution - upli i n
Nitrile + Goggles egassed Solvent Iner leat/Stir) (Halogen Waste)

Click to download full resolution via product page

Figure 1: Operational workflow for handling 2'-Fluoro-5'-iodoacetophenone in metal-
catalyzed cross-coupling reactions.

Storage & Stability Protocols

Improper storage leads to deiodination (liberation of free iodine), which turns the compound
dark brown/purple and poisons sensitive palladium catalysts.

o Temperature: Store at 2-8°C (Refrigerated). While stable at room temperature for short
periods, long-term storage requires refrigeration to inhibit slow decomposition.

o Light Exclusion: The C-1 bond is photolabile. Use amber vials or wrap clear vials in aluminum
foil.

o Atmosphere: Store under inert gas (Argon or Nitrogen) if possible, though not strictly
pyrophoric.

Emergency Response & Waste Disposal
Spill Response Algorithm

In the event of a spill, the high density of the liquid means it will pool quickly.
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Spill Detected
Assess Volume

<10 mL >10 mL
(Fume Hood) (Floor/Bench)

Absorb with Evacuate Area
Vermiculite/Sand Call EHS

Wash Surface
(Soap + Water)

Dispose as
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Click to download full resolution via product page
Figure 2: Decision matrix for spill containment and cleanup.
Disposal[5][6]
o Classification: Halogenated Organic Waste.
e Do NOT: Mix with acid waste (potential for reaction) or drain dispose.

¢ Protocol: Collect in a dedicated "Halogenated Solvents" carboy. Label clearly with "Contains
lodine Compounds.”

Synthesis Applications (Contextual Grounding)

Researchers utilize 2'-Fluoro-5'-iodoacetophenone primarily for its orthogonal reactivity.
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Site-Selective Coupling: The lodine at C5 is significantly more reactive toward oxidative
addition (Pd® - Pd") than the Fluorine at C2 or the ketone. This allows for chemoselective
Suzuki or Buchwald-Hartwig couplings at the C5 position without disturbing the rest of the
molecule.

Lorlatinib Synthesis: In the synthesis of Lorlatinib, this intermediate undergoes cyanation or
coupling to build the macrocyclic core, exploiting the precise positioning of the fluorine atom
to modulate metabolic stability and binding affinity [1].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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